molecular formula C11H15FN2O B2922356 3-Fluoro-4-(3-methylmorpholin-4-yl)aniline CAS No. 1156819-47-4

3-Fluoro-4-(3-methylmorpholin-4-yl)aniline

Cat. No.: B2922356
CAS No.: 1156819-47-4
M. Wt: 210.252
InChI Key: YWUOALIUFIAHFE-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-methylmorpholin-4-yl)aniline is an organic compound with the molecular formula C11H15FN2O and a molecular weight of 210.25 g/mol . It is characterized by the presence of a fluorine atom, a morpholine ring, and an aniline group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(3-methylmorpholin-4-yl)aniline typically involves the reaction of 3-fluoroaniline with 3-methylmorpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(3-methylmorpholin-4-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Fluoro-4-(3-methylmorpholin-4-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-methylmorpholin-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and morpholine ring play crucial roles in enhancing the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

  • 3-Fluoro-4-methoxyaniline
  • 3-Fluoro-4-(4-morpholinyl)aniline
  • 3-Methoxy-4-(morpholin-4-yl)aniline

Comparison: Compared to its analogs, 3-Fluoro-4-(3-methylmorpholin-4-yl)aniline exhibits unique properties due to the presence of the 3-methylmorpholine group, which enhances its chemical reactivity and biological activity. The fluorine atom also contributes to its distinct physicochemical properties, such as increased lipophilicity and metabolic stability .

Properties

IUPAC Name

3-fluoro-4-(3-methylmorpholin-4-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c1-8-7-15-5-4-14(8)11-3-2-9(13)6-10(11)12/h2-3,6,8H,4-5,7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUOALIUFIAHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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